molecular formula C11H9NO2S B054079 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid CAS No. 123971-35-7

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid

Cat. No.: B054079
CAS No.: 123971-35-7
M. Wt: 219.26 g/mol
InChI Key: RLNRIJRPTDSEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a thiazole ring substituted with a 4-methylphenyl group and a carboxylic acid group

Scientific Research Applications

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its use in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Future Directions

The future directions for research on “4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid” could include further studies to elucidate its synthesis, properties, and potential biological activities. Given the known biological activities of thiazole compounds, it could be of interest in the development of new pharmaceuticals .

Mechanism of Action

Mode of Action

It’s possible that this compound interacts with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways

Biochemical Pathways

The biochemical pathways affected by 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid are not well-defined. Given the lack of information on its targets and mode of action, it’s challenging to predict which pathways might be impacted. It’s plausible that this compound could influence a range of biochemical processes, depending on its targets .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action, as well as the specific cellular context in which it is active .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment in which the compound is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid is unique due to the presence of both a 4-methylphenyl group and a carboxylic acid group on the thiazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

4-(4-methylphenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)9-6-15-10(12-9)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNRIJRPTDSEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563870
Record name 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123971-35-7
Record name 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-(4-methylphenyl)-2-thiazolecarboxylate (300 mg, 1.21 mmol) dissolved in methanol (10 ml) was added 1N-KOH (3.63 ml, 3.63 mmol) and the mixture was allowed to react at 60° C. for 15 minutes. After the solvent was distilled off from the reaction mixture, the residue was dissolved by adding water and acidified (pH=2) with 2N-HCl under ice-cooling. The produced precipitates were filtered with suction, washed with water and recrystallized from methanol-water to afford 190 mg (yield 72%) of the desired 4-(4-methylphenyl)-2-thiazolecarboxylic acid as white solids, m.p. 112°-114° C.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.63 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.